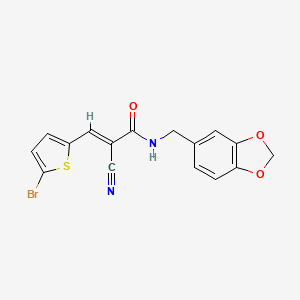![molecular formula C19H20N2O3S B4651894 1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline](/img/structure/B4651894.png)
1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline
説明
“1-[3-(1-pyrrolidinylsulfonyl)benzoyl]indoline” is a complex organic compound. It is related to the class of compounds known as indolines . Indolines are a type of organic compound that consists of a benzene ring fused with a five-membered nitrogenous ring .
Synthesis Analysis
The synthesis of indoline compounds often involves palladium-catalyzed intramolecular amination of ortho-C (sp2)-H bonds . This process is known for its high efficiency, low catalyst loadings, mild operating conditions, and the use of inexpensive reagents .科学的研究の応用
Anticancer Properties
Indoline derivatives have gained attention as potential anticancer agents. Their unique structure allows them to interact with amino acid residues in proteins, making them promising candidates for drug design. Researchers have explored indoline-based compounds for their ability to inhibit tumor growth and induce apoptosis in cancer cells .
Antibacterial Activity
Indolines exhibit antibacterial properties, making them valuable in the fight against bacterial infections. These compounds have been investigated for their effectiveness against various bacterial strains. Their mechanism of action involves disrupting bacterial cell membranes or interfering with essential cellular processes .
Anti-Inflammatory Effects
Indoline derivatives possess anti-inflammatory activity. By modulating inflammatory pathways, they can help manage conditions such as rheumatoid arthritis, inflammatory bowel disease, and other inflammatory disorders. Researchers continue to explore their potential as anti-inflammatory agents .
Analgesic Properties
Some indoline-based compounds exhibit analgesic effects, providing pain relief. These molecules may act on pain receptors or influence neurotransmitter pathways. Their use in pain management warrants further investigation .
Cardiovascular Applications
Indoline structures have been studied for their cardiovascular effects. They may impact blood pressure regulation, vascular function, and cardiac health. Researchers are keen on understanding how indoline derivatives can contribute to cardiovascular disease prevention and treatment .
Neuroprotective Potential
Emerging research suggests that indoline compounds could play a role in neuroprotection. Their ability to modulate neuronal pathways and protect against neurodegenerative conditions (such as Alzheimer’s and Parkinson’s diseases) is an exciting area of study .
Photochromic Applications
While not directly related to biological effects, it’s worth mentioning that indoline derivatives are also used in photochromic compounds. These compounds can switch between two isomers upon exposure to UV or visible light, making them useful in smart materials and optical devices .
特性
IUPAC Name |
2,3-dihydroindol-1-yl-(3-pyrrolidin-1-ylsulfonylphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3S/c22-19(21-13-10-15-6-1-2-9-18(15)21)16-7-5-8-17(14-16)25(23,24)20-11-3-4-12-20/h1-2,5-9,14H,3-4,10-13H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXGZRNKEKLTDGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)S(=O)(=O)C2=CC=CC(=C2)C(=O)N3CCC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Indolinyl 3-(pyrrolidinylsulfonyl)phenyl ketone | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-{[4-allyl-5-({2-[(4-ethylphenyl)amino]-2-oxoethyl}thio)-4H-1,2,4-triazol-3-yl]methyl}-2,4-dichlorobenzamide](/img/structure/B4651819.png)
![1-{N-(2,4-dimethylphenyl)-N-[(4-methylphenyl)sulfonyl]glycyl}-4-piperidinecarboxamide](/img/structure/B4651827.png)
![1-[(4-isopropylphenyl)sulfonyl]-4-(methylsulfonyl)piperazine](/img/structure/B4651838.png)

![N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B4651857.png)

![2-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-N-(3-hydroxyphenyl)acetamide](/img/structure/B4651865.png)

![4-(3-chlorophenyl)-N-[3-(methylthio)phenyl]-1-piperazinecarboxamide](/img/structure/B4651889.png)
![N-[4-chloro-1-(4-fluorobenzyl)-1H-pyrazol-3-yl]-1,3-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4651901.png)

![N-(2-methoxyphenyl)-N'-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B4651909.png)
![8-[2-(3-isopropylphenoxy)ethoxy]-2-methylquinoline](/img/structure/B4651917.png)
![N-(2-methoxyphenyl)-2-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-amine](/img/structure/B4651919.png)